O1918

描述

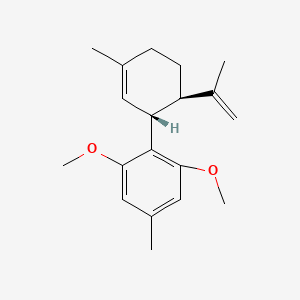

Structure

3D Structure

属性

IUPAC Name |

1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHJMVMWPKLUKT-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610371 | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536697-79-7 | |

| Record name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536697-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-1918 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536697797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O 1918 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-1918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DGR9Z5BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-1918

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid analog, O-1918. It details its chemical synthesis, physicochemical and biological characterization, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to O-1918

O-1918 is a synthetic analog of cannabidiol (CBD) that has garnered significant interest in the scientific community for its selective activity at orphan G protein-coupled receptors (GPCRs). Unlike many cannabinoids, O-1918 does not exhibit significant binding affinity for the classical cannabinoid receptors, CB1 and CB2. Instead, it primarily functions as an antagonist at GPR18 and GPR55, two receptors implicated in a variety of physiological processes, including immune response, pain perception, and cardiovascular function. Emerging evidence also suggests that O-1918 can act as a biased agonist at GPR18, selectively activating certain downstream signaling cascades.

Physicochemical Properties of O-1918

A summary of the key physicochemical properties of O-1918 is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | 1,3-Dimethoxy-5-methyl-2-((1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene |

| Appearance | Colorless solid |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol |

Synthesis of O-1918

A likely precursor to the final methylation step is (-)-2-(p-mentha-1,8-dien-3-yl)-orcinol. The final step in the synthesis of O-1918 is the dimethylation of the hydroxyl groups of this precursor.

Experimental Protocol: Final Methylation Step (Inferred)

-

Reactant Preparation: In a Wheaton-type pressure tube, add dry potassium carbonate (K₂CO₃).

-

Addition of Precursor: Dissolve (-)-2-(p-mentha-1,8-dien-3-yl)-orcinol in dry acetonitrile and add it to the pressure tube. Wash the container with additional dry acetonitrile and transfer the washings to the pressure tube to ensure complete transfer of the reactant.

-

Methylation: Add iodomethane (CH₃I) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield O-1918.

Biological Characterization of O-1918

The biological activity of O-1918 is primarily characterized by its interaction with GPR18 and GPR55. A series of in vitro assays are typically employed to determine its potency and functional effects at these receptors.

Quantitative Data Summary

| Assay | Receptor | Effect of O-1918 |

| Radioligand Binding | CB1, CB2 | No significant binding affinity |

| Intracellular Calcium Mobilization | GPR18 | Can act as an agonist, inducing calcium release. Also antagonizes the effects of other GPR18 agonists. |

| ERK1/2 Phosphorylation | GPR18 | Can induce ERK1/2 phosphorylation. |

| β-Arrestin Recruitment | GPR18 | Does not typically induce β-arrestin recruitment, indicating biased agonism. |

| Functional Assays | GPR55 | Acts as an antagonist, inhibiting the effects of GPR55 agonists. |

Experimental Protocols

This assay measures the ability of O-1918 to induce or inhibit GPR18- or GPR55-mediated changes in intracellular calcium concentration.

-

Cell Culture: Culture HEK293 cells stably expressing human GPR18 or GPR55 in a 96-well black-walled, clear-bottom plate until they reach 80-90% confluency.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dark at 37°C for 30-60 minutes.

-

Compound Addition: After incubation, wash the cells to remove excess dye. For agonist testing, add varying concentrations of O-1918 to the wells. For antagonist testing, pre-incubate the cells with varying concentrations of O-1918 before adding a known GPR18 or GPR55 agonist.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader immediately after compound addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

This assay determines the effect of O-1918 on the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream effector of GPR18 and GPR55 activation.

-

Cell Treatment: Seed GPR18- or GPR55-expressing cells in 6-well plates. Once confluent, serum-starve the cells for several hours. Treat the cells with different concentrations of O-1918 for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

This assay is used to investigate the biased agonism of O-1918 at GPR18 by measuring its ability to recruit β-arrestin to the activated receptor.

-

Cell Plating: Plate PathHunter® cells, which co-express the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA), in a 384-well white-walled, clear-bottom plate and incubate overnight.

-

Compound Addition: Add varying concentrations of O-1918 or a control agonist to the cells.

-

Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter® detection reagents, which contain a substrate for the complemented enzyme.

-

Signal Measurement: After a further incubation at room temperature, measure the chemiluminescent signal using a plate reader. An increase in signal indicates β-arrestin recruitment.

Signaling Pathways of O-1918

O-1918 exerts its biological effects by modulating the signaling pathways downstream of GPR18 and GPR55.

GPR18 Signaling Pathway

GPR18 is known to couple to Gαi/o and Gαq proteins. As a biased agonist, O-1918 can selectively activate certain downstream pathways. The Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Both Gαi/o and Gαq activation can lead to the stimulation of the MAPK/ERK pathway.

Caption: O-1918 mediated GPR18 signaling pathway.

GPR55 Signaling Pathway

GPR55 primarily couples to Gα12/13 and Gαq proteins. Activation of these G proteins initiates a signaling cascade involving the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway, along with the Gαq-mediated activation of phospholipase C (PLC), leads to an increase in intracellular calcium and activation of the MAPK/ERK pathway. O-1918 acts as an antagonist at GPR55, blocking these downstream effects.

Caption: Antagonism of GPR55 signaling by O-1918.

Conclusion

O-1918 is a valuable pharmacological tool for the study of GPR18 and GPR55. Its selectivity over the classical cannabinoid receptors makes it an important compound for elucidating the physiological and pathological roles of these orphan receptors. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of modulating GPR18 and GPR55 signaling.

O1918: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Activity of the GPR55/GPR18 Antagonist

Introduction

O1918 is a synthetic, small-molecule compound that has emerged as a critical pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR55 and GPR18. As a cannabidiol analog, it has been instrumental in deconvoluting the complex signaling pathways associated with these receptors, which are implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a derivative of cannabidiol, characterized by a dimethoxy-methyl-benzene moiety linked to a methyl-methylethenyl-cyclohexene ring.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 1,3-Dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]benzene[1][2][] |

| CAS Number | 536697-79-7[1][2] |

| Molecular Formula | C₁₉H₂₆O₂[1][2] |

| Molecular Weight | 286.4 g/mol [1] |

| SMILES | COC1=CC(C)=CC(OC)=C1[C@H]2--INVALID-LINK--CCC(C)=C2[1] |

| InChI | InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3/t15-,16+/m0/s1[1] |

Physicochemical Properties

Limited information is available regarding the detailed physicochemical properties of this compound. It is most commonly supplied as a solution in methyl acetate.

| Property | Value | Source |

| Physical Form | Supplied as a solution in methyl acetate. | [4] |

| Solubility | - DMF: ~30 mg/mL- DMSO: ~30 mg/mL- Ethanol: ~30 mg/mL- Ethanol:PBS (pH 7.2) (1:1): ~0.5 mg/mL- Sparingly soluble in aqueous buffers. | [1][4] |

| Storage | Store at -20°C. | [4] |

| Stability | ≥ 5 years (as supplied in methyl acetate). | [4] |

Pharmacological Properties

This compound is a versatile pharmacological tool with antagonist activity at GPR55 and GPR18, and inhibitory effects on large-conductance calcium-activated potassium (BKCa) channels. It is notably selective, showing no binding affinity for the canonical cannabinoid receptors CB1 and CB2 at concentrations up to 30 µM[][5].

GPR55 Antagonism

This compound is widely recognized as a putative antagonist of GPR55, an orphan receptor implicated in various physiological processes, including inflammation, pain, and cancer. It is often used to block the effects of GPR55 agonists like lysophosphatidylinositol (LPI) and O-1602.

GPR18 Antagonism and Biased Agonism

This compound also acts as an antagonist at GPR18, another orphan receptor that is activated by N-arachidonyl glycine (NAGly). However, the interaction of this compound with GPR18 is complex. Some studies have demonstrated that this compound can act as a biased agonist, stimulating Gαi/o and Gαq-mediated signaling pathways, leading to calcium mobilization and ERK1/2 phosphorylation, without recruiting β-arrestin[6][7][8].

BKCa Channel Inhibition

Subsequent research has revealed that this compound is a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels[9][10]. This activity should be considered when interpreting experimental results, as it may contribute to the observed physiological effects independently of GPR55 or GPR18 modulation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound.

| Target | Assay | Parameter | Value | Reference |

| Endothelial Cannabinoid Receptor (putative GPR55) | Vasorelaxation of rat mesenteric artery (antagonism of abnormal-cannabidiol) | pA₂ | 5.66 ± 0.06 | [11] |

| GPR52 | cAMP assay (inverse agonism) | IC₅₀ | < 4.8 µM | [12] |

| CB1/CB2 Receptors | Radioligand binding | Binding Affinity | No binding up to 30 µM | [][5] |

Signaling Pathways

This compound modulates distinct signaling cascades through its interaction with GPR55 and GPR18.

GPR55 Signaling Pathway

Activation of GPR55 is known to couple to Gαq, Gα12, and Gα13 proteins. This leads to the activation of RhoA and phospholipase C (PLC), culminating in the mobilization of intracellular calcium from endoplasmic reticulum stores.

Caption: GPR55 signaling cascade leading to intracellular calcium release.

GPR18 Signaling Pathway (Biased Agonism)

This compound's interaction with GPR18 can lead to biased agonism. It activates Gαi/o and Gαq pathways, resulting in intracellular calcium mobilization and phosphorylation of ERK1/2, but does not induce β-arrestin recruitment, a pathway activated by other GPR18 agonists like Δ⁹-THC.

Caption: Biased agonism of this compound at the GPR18 receptor.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following receptor activation.

Principle: Cells expressing the receptor of interest (e.g., GPR55 or GPR18) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.

General Protocol:

-

Cell Culture: Plate HEK293 or other suitable cells stably or transiently expressing the target receptor in a 96- or 384-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

-

Compound Addition: For antagonist studies, pre-incubate the cells with this compound for a defined period.

-

Agonist Stimulation: Add the agonist (e.g., LPI for GPR55, NAGly for GPR18) to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation)[13][14][15].

-

Data Analysis: Analyze the change in fluorescence to determine EC₅₀ values for agonists and IC₅₀ or pA₂ values for antagonists.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. O-1918 - Biochemicals - CAT N°: 10004914 [bertin-bioreagent.com]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-1918 - Wikipedia [en.wikipedia.org]

- 10. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

O-1918: An In-Depth Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating novel cannabinoid signaling pathways. Unlike classical cannabinoids that primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, O-1918 exhibits a distinct pharmacological profile, primarily interacting with the orphan G protein-coupled receptors GPR18 and GPR55.[1][2][3] This guide provides a comprehensive overview of the known biological targets of O-1918, its effects on associated signaling pathways, and detailed methodologies for key experimental assays.

Core Biological Targets of O-1918

The primary biological targets of O-1918 that have been identified and characterized are the G protein-coupled receptors GPR18 and GPR55, and the large-conductance calcium-activated potassium (BKCa) channels.[1][3]

GPR18: The Putative "Abnormal Cannabidiol" Receptor

GPR18 is an orphan GPCR that has been proposed as the "abnormal cannabidiol (abn-CBD) receptor."[4] O-1918 is widely recognized as a selective antagonist of GPR18.[5][6] However, its pharmacological activity at this receptor can be complex, with some studies reporting biased agonism, where it can act as an agonist in certain signaling pathways (e.g., calcium mobilization and ERK1/2 phosphorylation) while antagonizing others (e.g., cell migration).[1][7]

GPR55: An Atypical Cannabinoid Receptor

GPR55 is another orphan GPCR that is activated by certain cannabinoids and lysophospholipids. O-1918 is considered a putative antagonist of GPR55.[8][9] The antagonistic effects of O-1918 at GPR55 have been observed in various functional assays, although its potency can vary depending on the experimental context.

BKCa Channels: A Non-GPCR Target

In addition to its activity at GPCRs, O-1918 has been shown to be a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels.[1][10] This interaction represents a distinct mechanism of action that is independent of G protein-coupled signaling.

Quantitative Data on O-1918 Activity

A significant challenge in the field is the limited availability of precise quantitative data, such as binding affinities (Ki) and functional potencies (IC50/EC50), for O-1918 at its primary targets. The following tables summarize the available quantitative and qualitative data.

| Target | Species | Assay Type | Ligand | Activity | Value | Reference |

| GPR18 | Human | Cell Migration | N-arachidonoyl glycine (NAGly) | Antagonism by O-1918 | 1 µM (concentration used to observe attenuation) | [4] |

| Human | Vasorelaxation | PSB-MZ-1415, NAGly | Antagonism by O-1918 | Rightward shift of CRC (no pA2/IC50) | [11] | |

| Human | Calcium Mobilization, ERK1/2 Phosphorylation | O-1918 | Agonism | Concentration-dependent increase (no EC50) | [7] | |

| Human | β-arrestin Recruitment | O-1918 | No activity | - | [7] | |

| GPR55 | Rat | Vasorelaxation | Lysophosphatidylinositol (LPI) | Potentiation by O-1918 | 10 µM (concentration used to observe enhancement) | [12] |

| Human | β-arrestin Redistribution | Various cannabinoids | No effect by O-1918 | - | ||

| BKCa Channel | Not Specified | Electrophysiology | O-1918 | Inhibition | Potent inhibitor (no IC50 reported) | [1][10] |

Signaling Pathways Modulated by O-1918

O-1918, through its interaction with GPR18 and GPR55, modulates several key intracellular signaling cascades.

GPR18 Signaling

Activation of GPR18 is primarily coupled to Gαi/o and Gαq G-proteins.[7][13][14] This leads to downstream signaling events including:

-

Calcium Mobilization: Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[7][13]

-

MAPK/ERK Pathway: Gαi/o activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) cascade.[7]

-

Cell Migration: GPR18 activation by agonists like NAGly promotes cell migration, an effect that is antagonized by O-1918.[4]

GPR55 Signaling

GPR55 couples to Gαq and Gα12/13 G-proteins, initiating a distinct set of signaling events:

-

RhoA/ROCK Pathway: Gα12/13 activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement.[1][11]

-

PLC and Calcium Mobilization: Similar to GPR18, Gαq activation by GPR55 stimulates PLC-mediated increases in intracellular calcium.[1]

-

ERK Pathway: GPR55 activation also leads to the phosphorylation of ERK1/2.[8]

Experimental Protocols

Detailed, step-by-step protocols for assays used to characterize O-1918 are often proprietary or vary between laboratories. However, the following sections outline the general principles and common methodologies for key functional assays.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

Principle: The assay utilizes enzyme fragment complementation. The GPCR of interest (e.g., GPR18) is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

General Protocol:

-

Cell Plating: Seed CHO-K1 or HEK293 cells stably co-expressing the tagged GPCR and β-arrestin into a 384-well plate and incubate overnight.[12]

-

Compound Addition (Antagonist Mode): Add O-1918 at various concentrations to the cells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation: Add a known agonist for the receptor (e.g., Δ⁹-THC for GPR18) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubation: Incubate the plate for 90 minutes at 37°C.[7]

-

Detection: Add the detection reagent containing the chemiluminescent substrate.

-

Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[15]

ERK1/2 Phosphorylation Assay (e.g., AlphaScreen® SureFire®)

This assay quantifies the phosphorylation of ERK1/2, a downstream indicator of GPCR activation.

Principle: This is a bead-based immunoassay. Cell lysates are incubated with two types of beads: donor beads coated with an antibody against a total protein and acceptor beads coated with an antibody against the phosphorylated form of the protein. In the presence of the phosphorylated target protein, the beads are brought into close proximity. Laser excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

General Protocol:

-

Cell Culture and Starvation: Plate cells (e.g., HEK293) in a 96-well plate and serum-starve for 48 hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat cells with O-1918 (for antagonist studies) followed by a known agonist (e.g., LPI for GPR55).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Assay Reaction: Add the AlphaScreen® SureFire® reaction mix containing the donor and acceptor beads to the cell lysate.

-

Incubation: Incubate in the dark at room temperature.

-

Signal Detection: Read the plate on an EnSpire® or similar plate reader capable of AlphaScreen® detection.

Conclusion

O-1918 is a critical pharmacological tool for elucidating the roles of GPR18 and GPR55 in health and disease. Its antagonist activity at these receptors, coupled with its inhibitory effects on BKCa channels, provides multiple avenues for modulating cellular signaling. While the existing literature clearly establishes its primary biological targets and downstream pathways, a notable gap remains in the availability of robust quantitative data on its potency. Further research is warranted to precisely determine the binding affinities and functional IC50/EC50 values of O-1918 at GPR18, GPR55, and BKCa channels. Such data will be invaluable for the design of future experiments and the development of more selective and potent modulators of these important, non-classical cannabinoid targets. The complex, sometimes contradictory, pharmacological profile of O-1918, including observations of biased agonism, underscores the need for careful experimental design and interpretation when using this compound to probe the intricacies of GPCR signaling.

References

- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-1918 - Wikipedia [en.wikipedia.org]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a GPR18 role in chemotaxis, proliferation, and the course of wound closure in cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-1918 | GPR18 antagonist | Probechem Biochemicals [probechem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 14. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

O1918: A Comprehensive Technical Guide to its In Vitro and In Vivo Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

O1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating the roles of G protein-coupled receptors GPR18 and GPR55. Initially characterized as an antagonist for these putative cannabinoid receptors, recent evidence suggests a more complex pharmacological profile, including potential biased agonism at GPR18 and inverse agonism at GPR52. This technical guide provides an in-depth overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies involving this compound.

In Vitro Activity of this compound

| Assay Type | Target | Action | Agonist/Condition | Cell Line/Tissue | Quantitative Value | Reference |

| cAMP Assay | GPR52 | Inverse Agonist | - | CHO-GPR52 | pEC50: 5.84 ± 0.11 | [1] |

| cAMP Assay | GPR52 | Antagonist | 7m (GPR52 agonist) | CHO-GPR52 | pIC50: 5.93 ± 0.12 | [1] |

| Vasodilation Assay | Endothelial Cannabinoid Receptor (CBeR) | Antagonist | Abnormal Cannabidiol (abn-CBD) | Porcine Retinal Arterioles | 10⁻⁵ M this compound significantly reduced abn-CBD-induced vasodilation | [2] |

| Cell Migration | GPR18 | Antagonist | NAGly, abn-CBD, O-1602 | BV-2, HEK293-GPR18 | Attenuated migration | [3] |

| ERK1/2 Phosphorylation | GPR18 | Agonist | - | HEK293/GPR18 | Concentration-dependent increase | [4] |

| Intracellular Calcium Mobilization | GPR18 | Agonist | - | HEK293/GPR18 | Concentration-dependent increase (0.3 - 10 µM) | [4] |

In Vivo Activity of this compound

| Animal Model | Condition | Treatment Protocol | Key Findings | Reference |

| Sprague-Dawley Rats | Diet-Induced Obesity | 1 mg/kg this compound daily i.p. injection for 6 weeks | Improved albuminuria; no significant effect on body weight or fat composition; increased pro-inflammatory cytokines. | [5] |

| Conscious Rats | - | 100 µg/kg/day this compound i.p. for 2 weeks | Blocked abn-cbd-induced cardiovascular effects. | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments investigating the effects of this compound.

In Vitro Assays

Objective: To assess the effect of this compound on abnormal cannabidiol (abn-CBD)-induced vasodilation.

Protocol:

-

Tissue Preparation: Isolate porcine retinal arterioles and cannulate them in a vessel chamber. Perfuse and superfuse with Krebs buffer.

-

Pre-contraction: Pre-contract the arterioles with an appropriate vasoconstrictor, such as endothelin-1 (ET-1), to induce a stable tone.

-

Antagonist Incubation: Incubate the pre-contracted arterioles with this compound (e.g., 10⁻⁵ M) for a specified period.

-

Agonist Challenge: Add increasing concentrations of abn-CBD to the perfusion solution.

-

Data Acquisition: Continuously monitor and record the vessel diameter using video microscopy.

-

Analysis: Express the changes in vessel diameter as a percentage of the pre-contracted tone. Compare the dose-response curve of abn-CBD in the presence and absence of this compound to determine the antagonistic effect.[2]

Objective: To evaluate the effect of this compound on agonist-induced cell migration.

Protocol:

-

Cell Culture: Culture BV-2 microglial cells or HEK293 cells stably expressing GPR18 in appropriate media.

-

Chamber Preparation: Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pore size) separating the upper and lower wells.

-

Chemoattractant: Add a chemoattractant such as N-arachidonoylglycine (NAGly), abn-CBD, or O-1602 to the lower chamber.

-

Cell Seeding: Suspend the cells in serum-free media and pre-incubate with different concentrations of this compound or vehicle control. Seed the cells in the upper chamber.

-

Incubation: Incubate the chamber for a sufficient time (e.g., 4-6 hours) to allow cell migration.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.

-

Analysis: Compare the number of migrated cells in the presence of this compound to the control group to determine the inhibitory effect.[3]

Objective: To determine the effect of this compound on ERK1/2 phosphorylation.

Protocol:

-

Cell Seeding: Seed HEK293 cells expressing GPR18 in a 96-well plate and grow to confluence.

-

Serum Starvation: Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells and fix them within the wells.

-

Immunostaining: Incubate the fixed cells with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with corresponding fluorescently-labeled secondary antibodies.

-

Data Acquisition: Quantify the fluorescence intensity for both p-ERK and total ERK using an imaging system (e.g., Odyssey).

-

Analysis: Normalize the p-ERK signal to the total ERK signal and compare the values of this compound-treated cells to vehicle-treated controls.[4][7][8][9]

Objective: To measure the effect of this compound on intracellular calcium levels.

Protocol:

-

Cell Loading: Load HEK293 cells expressing GPR18 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity before adding any compound.

-

Compound Addition: Add different concentrations of this compound to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

-

Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio at different wavelengths (for ratiometric dyes like Fura-2) or the change in intensity. Compare the response to this compound with that of a known agonist and vehicle control.[4]

In Vivo Models

Objective: To investigate the chronic effects of this compound on metabolic parameters in a diet-induced obesity model.

Protocol:

-

Induction of Obesity: Feed male Sprague-Dawley rats a high-fat diet (e.g., 45% kcal from fat) for an extended period (e.g., 10-12 weeks) to induce obesity. A control group is fed a standard chow diet.

-

Treatment: Administer this compound (e.g., 1 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for several weeks (e.g., 6 weeks).

-

Monitoring: Monitor body weight, food intake, and other relevant parameters throughout the study.

-

Outcome Measures: At the end of the treatment period, collect blood and tissue samples for analysis. Measure parameters such as body composition (fat and lean mass), plasma levels of lipids, glucose, insulin, and inflammatory cytokines. Assess organ function (e.g., liver and kidney) through histological analysis and relevant biomarkers (e.g., albuminuria).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

This compound Signaling Pathways

Caption: this compound's dual role in GPR55 and GPR18 signaling pathways.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: Workflow for assessing this compound's effect on vasodilation.

Experimental Workflow for In Vivo Diet-Induced Obesity Model

Caption: Workflow for the in vivo diet-induced obesity study of this compound.

Conclusion

This compound is a multifaceted pharmacological agent with significant utility in probing the functions of GPR18 and GPR55. While its antagonistic properties are well-documented in various in vitro and in vivo models, the emerging evidence of biased agonism and activity at other receptors like GPR52 highlights the need for continued investigation. The detailed protocols and summarized data in this guide are intended to provide a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic potential and molecular mechanisms of this compound and related compounds. The intricate signaling pathways affected by this compound, particularly the PI3K/Akt and ERK pathways, offer promising avenues for targeting a range of pathological conditions, from inflammatory disorders to metabolic diseases.

References

- 1. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Chronic Activation of the Novel Endocannabinoid Receptor GPR18 on Myocardial Function and Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of O1918

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of O1918. It is intended for researchers, scientists, and drug development professionals. A significant portion of standard toxicological data required for a complete safety assessment is not publicly available.

Introduction

This compound is a synthetic, cannabidiol-related compound that has garnered interest in pharmacological research due to its activity as a ligand for the orphan G protein-coupled receptors GPR18 and GPR55.[1][2] These receptors are considered part of the expanded endocannabinoid system and are implicated in various physiological processes. This compound is primarily utilized as a research tool to investigate the functions of these receptors.[2] This guide provides a comprehensive overview of the known toxicological and pharmacological effects of this compound based on available scientific literature.

Mechanism of Action

This compound is characterized as an antagonist or a biased agonist at GPR18 and GPR55.[3][4] It is reported to have no binding affinity for the classical cannabinoid receptors CB1 and CB2.[3] The interaction of this compound with GPR18 and GPR55 can modulate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the p44/42 MAPK (ERK1/2) pathway.[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by this compound.

Observed Toxicological and Pharmacological Effects

To date, comprehensive toxicological studies on this compound are scarce in publicly available literature. The majority of the information comes from a study investigating its chronic administration in a diet-induced obesity model in rats.

| Parameter | Observation in Diet-Induced Obese Rats | Citation |

| Pro-inflammatory Cytokines | Upregulation of circulating IL-1α, IL-2, IL-17α, IL-18, and RANTES. | [1] |

| Liver Function | Increased plasma Aspartate Aminotransferase (AST) levels. | [1] |

| Kidney Function | Improved albuminuria. | [1] |

| Body Weight and Composition | No significant alteration in body weight or fat composition. | [1] |

It is important to note that a related atypical cannabinoid, O-1602, was reported to cause gross morphological changes in the liver and kidney in the same study, suggesting potential for organ toxicity within this class of compounds.[1]

Data Presentation: Quantitative Toxicological Data

A thorough search of scientific databases and regulatory documents did not yield any publicly available quantitative toxicological data for this compound. Therefore, the following key toxicological parameters remain undetermined:

| Parameter | Value |

| LD50 (Median Lethal Dose) | Not Available |

| NOAEL (No-Observed-Adverse-Effect Level) | Not Available |

| IC50 (Half-maximal Inhibitory Concentration) for Toxicity | Not Available |

Furthermore, there is no publicly available information on the following standard toxicological assessments for this compound:

-

Genotoxicity/Mutagenicity (e.g., Ames test)

-

Reproductive and Developmental Toxicity

-

Carcinogenicity

-

Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) Profile

The absence of this data significantly limits a comprehensive assessment of the toxicological profile of this compound.

Experimental Protocols

The following are summaries of the experimental protocols from a key study investigating the effects of this compound.

Chronic Administration in Diet-Induced Obese Rats

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Diet: Rats were fed a high-fat diet (40% digestible energy from lipids) for 9 weeks to induce obesity.[6]

-

Treatment: Following the diet-induced obesity period, rats were administered daily intraperitoneal injections of this compound at a dose of 1 mg/kg for 6 weeks. A vehicle control group (0.9% saline/0.75% Tween 80) was also included.[6]

-

Parameters Measured: Body weight, body composition, food consumption, organ weights, blood pressure, blood glucose control, circulating levels of pro-inflammatory cytokines, and plasma AST were assessed.[1][6]

Conclusion

This compound is a valuable research compound for elucidating the roles of GPR18 and GPR55. The available data suggests that chronic administration may lead to a pro-inflammatory state and potential liver effects, as indicated by elevated plasma AST levels in a rat model of diet-induced obesity. However, a comprehensive toxicological profile of this compound is currently unavailable in the public domain. Critical data on acute and chronic toxicity, genotoxicity, reproductive toxicity, and ADME properties are lacking. Therefore, caution should be exercised when handling and interpreting data related to this compound, and further toxicological studies are warranted to establish a complete safety profile.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-1918 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

O1918: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

O1918 is a synthetic analogue of cannabidiol that has garnered significant interest within the scientific community for its selective activity at orphan G protein-coupled receptors (GPCRs), specifically GPR18 and GPR55. Unlike classical cannabinoids, this compound does not exhibit binding affinity for the canonical cannabinoid receptors CB1 and CB2. This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of its target receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action, downstream signaling effects, and the experimental methodologies used to characterize them.

Pharmacokinetics

A thorough review of the published scientific literature reveals a notable gap in the understanding of the pharmacokinetic profile of this compound. To date, there is no publicly available quantitative data on key pharmacokinetic parameters such as bioavailability, plasma half-life, volume of distribution, and clearance in any preclinical or clinical models. While some in vivo studies in animal models have utilized this compound, they have not reported detailed pharmacokinetic characterizations. The primary focus of existing research has been on elucidating its pharmacodynamic properties and mechanism of action.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Citation |

| Bioavailability (%) | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

As of the latest literature review, specific quantitative pharmacokinetic data for this compound remains unpublished.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with GPR18 and GPR55. Its precise role at these receptors has been a subject of investigation, with evidence suggesting it can act as both an antagonist and a biased agonist depending on the cellular context and the specific signaling pathway being assayed.

Mechanism of Action

This compound is recognized as an antagonist at GPR18 and a putative antagonist at GPR55. It does not bind to CB1 or CB2 receptors, making it a selective tool for studying these non-classical cannabinoid pathways. This compound has been shown to inhibit signaling cascades initiated by GPR18 and GPR55 agonists.

Receptor Interaction and Downstream Signaling

This compound's interaction with GPR18 and GPR55 influences several key intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By modulating these pathways, this compound can impact a range of cellular processes, including cell migration and proliferation.

Physiological Effects

This compound has been investigated for its role in modulating vascular tone. Studies have shown that it can inhibit endothelium-dependent vasodilation, suggesting an important role for GPR18 and/or GPR55 in the regulation of blood vessel diameter.

Table 2: In Vitro Pharmacodynamic Activity of this compound

| Assay | Target | Effect | Potency (IC₅₀/EC₅₀) | Cell Line / Tissue | Citation |

| GPR18 Antagonism | GPR18 | Antagonist | Data not available | Various | [1][2] |

| GPR55 Antagonism | GPR55 | Putative Antagonist | Data not available | Various | [1][2] |

| PI3K/Akt Pathway | Akt Phosphorylation | Inhibition | Data not available | HUVECs | [3] |

| Vasodilation | Endothelium-dependent relaxation | Inhibition | Data not available | Rat Aorta | [3] |

Experimental Protocols

Western Blot for Akt Phosphorylation

This protocol describes the methodology to assess the effect of this compound on Akt phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

1. Cell Culture and Treatment:

-

HUVECs are cultured in appropriate media until they reach 80-90% confluency.

-

Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.

-

Cells are pre-treated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Following pre-treatment, cells are stimulated with a known GPR18 or GPR55 agonist (e.g., N-arachidonoylglycine or lysophosphatidylinositol) to induce Akt phosphorylation.

2. Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein extract is collected.

3. Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

The membrane is then stripped and re-probed with an antibody for total Akt to normalize for protein loading.

In Vitro Vasodilation Assay using Rat Aortic Rings

This protocol outlines the procedure for evaluating the effect of this compound on endothelium-dependent vasodilation in isolated rat aortic rings.

1. Tissue Preparation:

-

A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

-

The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 2-3 mm in length.

2. Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

-

The viability of the aortic rings is assessed by inducing contraction with a high concentration of potassium chloride (KCl).

-

To confirm the presence of functional endothelium, the rings are pre-contracted with phenylephrine, followed by the addition of acetylcholine to induce relaxation. A relaxation of over 80% indicates intact endothelium.

4. Experimental Procedure:

-

After washing and re-equilibration, the aortic rings are pre-contracted again with phenylephrine to a stable plateau.

-

This compound is added to the organ bath in a cumulative concentration-response manner to assess its direct effect on vascular tone.

-

To test its antagonistic properties, rings are pre-incubated with this compound for a defined period before the addition of a vasodilator agonist (e.g., abnormal cannabidiol).

5. Data Analysis:

-

The changes in isometric tension are recorded. Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Concentration-response curves are plotted, and IC₅₀ values are calculated where applicable.

Conclusion

This compound is a valuable research tool for investigating the roles of GPR18 and GPR55 in various physiological and pathological processes. Its pharmacodynamic profile as a selective antagonist or biased agonist at these receptors, coupled with its demonstrated effects on key signaling pathways and physiological responses, underscores its importance in cannabinoid and GPCR research. However, the current lack of comprehensive pharmacokinetic data represents a significant knowledge gap that needs to be addressed in future studies to fully understand its therapeutic potential and to guide the design of in vivo experiments. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the intricate pharmacology of this compound.

References

O-1918: A Technical Guide to a Selective Antagonist of Novel Cannabinoid Receptors

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: O-1918 is a synthetic, non-psychoactive compound analogous to cannabidiol that has emerged as a critical pharmacological tool for investigating the roles of the orphan G protein-coupled receptors GPR55 and GPR18. Unlike classical cannabinoids, O-1918 exhibits no binding affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2][3] Its selectivity as an antagonist for GPR55 and GPR18 has enabled significant advancements in understanding the physiological and pathological functions of these novel cannabinoid receptors. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with O-1918.

Discovery and History

O-1918 was first described in a 2003 publication in Molecular Pharmacology by a team of researchers led by László Offertáler.[4] The initial study aimed to identify a selective antagonist for a putative endothelial anandamide receptor that was distinct from CB1 and CB2 receptors. This novel receptor was implicated in the vasodilatory effects of abnormal cannabidiol (abn-cbd). The research team synthesized O-1918 as a derivative of cannabidiol and demonstrated its ability to competitively antagonize the vasorelaxant effects of abn-cbd without exhibiting any agonist activity itself.[4]

Subsequent research from various groups led to the deorphanization of GPR55 and GPR18, identifying them as receptors for certain endogenous and synthetic cannabinoids. O-1918 was subsequently characterized as a potent antagonist at both of these receptors, solidifying its role as a valuable tool for distinguishing the pharmacology of these non-classical cannabinoid receptors from that of CB1 and CB2.[1][2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for O-1918's activity at GPR55 and GPR18, as reported in the scientific literature.

Table 1: Antagonist Activity of O-1918 at GPR55

| Assay Type | Agonist | Species | Tissue/Cell Line | Measured Parameter | Value | Reference |

| Vasorelaxation | Abnormal cannabidiol (abn-cbd) | Rat | Mesenteric Artery | pA2 | 6.01 ± 0.05 | [4] |

| Intracellular Ca2+ Mobilization | Lysophosphatidylinositol (LPI) | Rat | Mesenteric Artery Endothelial Cells | Potentiation of LPI response | - | [6][7] |

Table 2: Antagonist Activity of O-1918 at GPR18

| Assay Type | Agonist | Species | Cell Line | Measured Parameter | Effect | Reference |

| Cell Migration | N-arachidonoyl glycine (NAGly) | Human | HEK293-GPR18 | Inhibition | Potent inhibition | [8] |

| Vasodilation | N-arachidonoyl glycine (NAGly) | Murine | Retinal Arterioles | Reversal of vasodilation | - | [8] |

| Hypotension | N-arachidonoyl glycine (NAGly) | Murine | - | Reversal of hypotension | - | [8] |

Mechanism of Action and Signaling Pathways

O-1918 exerts its effects by competitively binding to GPR55 and GPR18, thereby blocking the binding and subsequent signaling of endogenous and synthetic agonists. The downstream signaling pathways modulated by O-1918 are complex and cell-type dependent.

GPR55 Signaling

GPR55 is coupled to Gαq and Gα12/13 proteins.[9][10] Antagonism of GPR55 by O-1918 can inhibit a range of downstream signaling events, including:

-

Inhibition of Intracellular Calcium Mobilization: GPR55 activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of calcium from intracellular stores. O-1918 blocks this cascade.[1]

-

Modulation of RhoA Signaling: GPR55 can activate the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and proliferation. O-1918 can prevent these effects.[1]

-

Regulation of MAPK/ERK and PI3K/Akt Pathways: GPR55 signaling has been shown to influence the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival, growth, and proliferation.[11][12] By blocking GPR55, O-1918 can modulate the activity of these pathways.

// Nodes O1918 [label="O-1918", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR55 [label="GPR55", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#FBBC05"]; G1213 [label="Gα12/13", fillcolor="#FBBC05"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa2+ Release", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Actin Cytoskeleton\nRearrangement", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> GPR55 [label=" Antagonizes", arrowhead=T, color="#EA4335"]; GPR55 -> Gq [label=" Activates"]; GPR55 -> G1213 [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release [label=" Induces"]; G1213 -> RhoA [label=" Activates"]; RhoA -> ROCK [label=" Activates"]; ROCK -> Cytoskeleton [label=" Regulates"]; GPR55 -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> Cell_Survival [label=" Promotes"];

{rank=same; this compound; GPR55;} {rank=same; Gq; G1213;} {rank=same; PLC; RhoA; PI3K;} } .dot Caption: Antagonism of GPR55 signaling by O-1918.

GPR18 Signaling

GPR18 is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][13] It is also known to be involved in immune cell migration and has been implicated in cardiovascular and metabolic regulation.[13][14] O-1918's antagonism of GPR18 can lead to:

-

Inhibition of Immune Cell Migration: GPR18 activation by its endogenous ligand, N-arachidonoyl glycine (NAGly), promotes the migration of immune cells. O-1918 effectively blocks this process.[8]

-

Modulation of Cardiovascular Function: GPR18 is involved in regulating blood pressure and vascular tone. O-1918 has been shown to reverse the hypotensive effects of GPR18 agonists.[8]

-

Regulation of MAPK/ERK and Akt Signaling: Similar to GPR55, GPR18 activation can also modulate the MAPK/ERK and Akt signaling pathways.[8][15] O-1918 can therefore influence cell fate decisions by blocking these pathways.

// Nodes this compound [label="O-1918", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR18 [label="GPR18", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gai [label="Gαi/o", fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Migration [label="Immune Cell\nMigration", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt_Pathway [label="Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Function [label="Modulation of\nCell Function", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> GPR18 [label=" Antagonizes", arrowhead=T, color="#EA4335"]; GPR18 -> Gai [label=" Activates"]; Gai -> AC [label=" Inhibits", arrowhead=T, color="#EA4335"]; AC -> cAMP [label=" Produces"]; cAMP -> PKA [label=" Activates"]; GPR18 -> Cell_Migration [label=" Promotes"]; GPR18 -> MAPK_ERK [label=" Activates"]; GPR18 -> Akt_Pathway [label=" Activates"]; MAPK_ERK -> Cell_Function; Akt_Pathway -> Cell_Function;

{rank=same; this compound; GPR18;} {rank=same; Gai;} {rank=same; AC; Cell_Migration; MAPK_ERK; Akt_Pathway;} } .dot Caption: Antagonism of GPR18 signaling by O-1918.

Experimental Protocols

Chemical Synthesis of O-1918

Starting Material: (-)-2-(3-3,4-trans-p-menthadien-[12][14]-yl)-orcinol

Procedure Outline:

-

The starting material is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

-

A weak base, such as potassium carbonate (K2CO3), is added to the solution.

-

A methylating agent, such as methyl iodide (CH3I), is added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature for a sufficient time to allow for the dimethylation of the hydroxyl groups on the orcinol ring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction is worked up by removing the solvent, partitioning the residue between an organic solvent and water, and washing the organic layer.

-

The crude product is purified using column chromatography to yield pure O-1918.

In Vitro Vasorelaxation Assay

This protocol is based on the methodology used in the initial characterization of O-1918.[4]

-

Tissue Preparation: Isolate mesenteric arteries from rats and cut them into rings.

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Pre-contraction: Pre-contract the arterial rings with a submaximal concentration of an α1-adrenergic agonist (e.g., phenylephrine or methoxamine).

-

Antagonist Incubation: For antagonist studies, incubate the tissues with O-1918 for a defined period (e.g., 30 minutes) before adding the agonist.

-

Agonist Addition: Construct a cumulative concentration-response curve for a GPR55 agonist (e.g., abnormal cannabidiol).

-

Data Analysis: Measure the relaxation of the arterial rings and calculate the pA2 value for O-1918 to quantify its antagonist potency.

Cell-Based Signaling Assays

Calcium Mobilization Assay:

-

Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing GPR55 (e.g., HEK293 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Pre-incubate the cells with O-1918 for a specified time.

-

Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader or a fluorescence microscope.

-

Data Analysis: Quantify the inhibitory effect of O-1918 on the agonist-induced calcium response.

ERK Phosphorylation Assay (Western Blot):

-

Cell Treatment: Treat cultured cells with O-1918 for a defined period, followed by stimulation with a GPR55 or GPR18 agonist.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK and assess the inhibitory effect of O-1918.

Conclusion

O-1918 has proven to be an indispensable tool for the pharmacological dissection of the GPR55 and GPR18 signaling pathways. Its selectivity as an antagonist, coupled with its lack of activity at classical cannabinoid receptors, has allowed researchers to elucidate the distinct roles of these novel receptors in a variety of physiological and pathological processes. Further research utilizing O-1918 is likely to continue to unravel the complexities of the endocannabinoid system and may pave the way for the development of novel therapeutics targeting GPR55 and GPR18 for a range of conditions, including inflammatory disorders, pain, and metabolic diseases.

References

- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-1918 - Wikipedia [en.wikipedia.org]

- 3. O-1918 | GPR18 antagonist | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GPR55 G protein-coupled receptor 55 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]

O-1918 Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, non-psychotropic cannabidiol (CBD) analogue that has emerged as a valuable pharmacological tool for studying the roles of two G protein-coupled receptors (GPCRs): GPR18 and GPR55.[1] Unlike classical cannabinoid receptors (CB1 and CB2), GPR18 and GPR55 are activated by a variety of endogenous and synthetic ligands, and their signaling pathways are implicated in a range of physiological and pathological processes, including inflammation, pain, and cardiovascular function. O-1918 is characterized as a partial agonist or antagonist at GPR18 and a putative antagonist at GPR55, exhibiting no significant affinity for CB1 and CB2 receptors.[1] This selective activity profile makes O-1918 and its derivatives promising candidates for the development of novel therapeutics with targeted actions.

This technical guide provides a comprehensive overview of O-1918 analogues and derivatives, focusing on their structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental protocols used for their characterization.

Core Structure and Synthesis

The core structure of O-1918 is derived from cannabidiol, featuring a resorcinol core with a p-menthadienyl group and an alkyl chain. The defining feature of O-1918 is the methylation of the two phenolic hydroxyl groups of the resorcinol moiety, forming a dimethoxybenzene ring.

The synthesis of O-1918 typically involves the alkylation of the corresponding resorcinol precursor. A general synthetic scheme involves the reaction of (-)-2-(3,4-trans-p-menthadien-1,8-yl)-orcinol with an alkylating agent, such as iodomethane, in the presence of a base like potassium carbonate. This straightforward synthetic route allows for the generation of a wide array of analogues and derivatives by varying the alkylating agent to introduce different ether-linked substituents on the resorcinol core. Further modifications can be made to the p-menthadienyl group and the n-pentyl chain to explore the structure-activity landscape.

Structure-Activity Relationships (SAR) of O-1918 Analogues and Derivatives

Due to a limited amount of publicly available data on direct derivatives of O-1918, the following structure-activity relationships are largely inferred from studies on related cannabidiol analogues that modulate GPR18 and GPR55 activity. These insights provide a predictive framework for the rational design of novel O-1918-based ligands.

Table 1: Inferred Structure-Activity Relationships of O-1918 Analogues at GPR18

| Structural Modification | Position of Modification | Observed/Inferred Effect on GPR18 Activity | Reference(s) |

| Etherification of Phenolic Hydroxyls | Resorcinol Core | Methylation (as in O-1918) confers partial agonistic/antagonistic activity. The nature of the ether substituent likely influences efficacy and potency. | [1][2] |

| Variation of the Alkyl Chain | Resorcinol Core | The length and branching of the alkyl chain are critical for receptor interaction. Optimal length is typically 5-8 carbons for related cannabinoids. | [3] |

| Modifications to the p-Menthadienyl Group | Terpenoid Moiety | Stereochemistry and modifications to the double bonds can significantly impact receptor affinity and efficacy. | [3] |

| Introduction of Polar Groups | Various | Introduction of polar functionalities may alter solubility and pharmacokinetic properties, and could influence receptor binding through new interactions. |

Table 2: Inferred Structure-Activity Relationships of O-1918 Analogues at GPR55

| Structural Modification | Position of Modification | Observed/Inferred Effect on GPR55 Activity | Reference(s) |

| Etherification of Phenolic Hydroxyls | Resorcinol Core | O-1918 acts as a putative antagonist. The dimethoxy substitution is key for this activity profile, as the parent compound (CBD) can act as an agonist. | [1][4] |

| Variation of the Alkyl Chain | Resorcinol Core | Similar to GPR18, the alkyl chain length is a crucial determinant of activity. | [3] |

| Modifications to the p-Menthadienyl Group | Terpenoid Moiety | The overall lipophilicity and shape of the molecule, influenced by this group, are important for fitting into the GPR55 binding pocket. | [5] |

| Introduction of Aromatic Rings in the Alkyl Chain | Resorcinol Core | Introduction of aromatic moieties in the side chain of related cannabinoids has been shown to enhance GPR55 antagonism. | [6] |

Signaling Pathways

O-1918 and its analogues exert their effects by modulating the distinct signaling cascades initiated by GPR18 and GPR55.

GPR18 Signaling

GPR18 is known to couple to both Gαi and Gαs proteins, leading to divergent downstream signaling events.[7] Activation of the Gαi pathway results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, Gαs coupling stimulates adenylyl cyclase, increasing cAMP production and subsequent activation of Protein Kinase A (PKA) and phosphorylation of STAT3.[7] O-1918 has been shown to act as a biased agonist, potentially favoring one pathway over another.[2]

GPR55 Signaling

The signaling cascade of GPR55 is predominantly mediated through Gq and G12/13 proteins.[8][9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. The G12/13 pathway activates the small GTPase RhoA, which is involved in cytoskeleton rearrangement and activation of the ERK1/2 MAP kinase pathway.[10][11]

Experimental Protocols

The characterization of O-1918 analogues and derivatives relies on a suite of in vitro assays to determine their affinity, potency, and efficacy at GPR18 and GPR55. Below are detailed methodologies for key experiments.

Experimental Protocol 1: GPR18 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR18 receptor, a hallmark of GPCR activation and a key signaling event.

Materials:

-

HEK293 cells stably co-expressing human GPR18 and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter®).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds (O-1918 analogues) and a reference agonist (e.g., N-arachidonoylglycine, NAGly).

-

Detection reagents for the enzyme fragment complementation system.

-

384-well white, solid-bottom assay plates.

Procedure:

-

Cell Plating: Seed the GPR18-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. For antagonist testing, prepare a fixed concentration of the reference agonist (typically at its EC80 value).

-

Agonist Mode: To determine agonistic activity, add the serially diluted test compounds to the cells and incubate for 60-90 minutes at 37°C.

-